![molecular formula C15H6Cl2N2O2 B13702614 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione
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Overview
Description
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is an organic compound with a complex structure, consisting of a 7,9-dichloroindolo ring fused to a quinazoline ring with dione groups at the 6 and 12 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidation of isatin and its 5-substituted analogs using potassium permanganate in anhydrous acetonitrile. This method yields indolo[2,1-b]quinazoline-6,12-dione and its derivatives . Another approach involves the oxidative coupling of 5,7-dichloroisatin with isatin under similar conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione): A natural product with similar structural features but lacking the dichloro substitution.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with methyl groups instead of chlorine atoms.
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A brominated analog of the compound
Uniqueness: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific dichloro substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Biological Activity
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a synthetic compound notable for its fused indolo and quinazoline structure. This compound is characterized by dichloro substitutions at the 7 and 9 positions of the indolo ring and carbonyl groups at the 6 and 12 positions of the quinazoline moiety. Its molecular formula is C13H8Cl2N2O2 with a molecular weight of approximately 306.12 g/mol. The compound has garnered attention for its significant biological activities, particularly its antibacterial and antitumor properties.
The compound exhibits a planar four-ring system that enhances its stability and potential biological activity. The presence of reactive functional groups, such as carbonyls and chlorine atoms, allows for various chemical reactions including nucleophilic addition and substitution reactions. These properties are pivotal in its biological interactions.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Mycobacterium tuberculosis , including multi-drug resistant strains (MDRTB) . In vitro studies have indicated that this compound can inhibit the growth of pathogenic mycobacteria, making it a potential candidate for treating tuberculosis .
Antitumor Activity
The compound exhibits antitumor effects against several cancer cell lines, including leukemia and breast cancer cells. Research indicates that it may interfere with cellular proliferation pathways by targeting specific enzymes or receptors involved in cancer progression .
Antiparasitic Activity
In addition to its antibacterial and antitumor properties, this compound has shown efficacy against protozoan parasites such as Leishmania donovani and Plasmodium falciparum, indicating its potential as an antiparasitic agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors critical for cell proliferation and infection pathways. The unique halogenation pattern may enhance its binding affinity compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds within the indoloquinazoline family:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tryptanthrin (Indolo[2,1-b]quinazoline-6,12-dione) | C₁₃H₈N₂O₂ | Natural product; lacks halogen substituents |
9-Chloroindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉ClN₂O₂ | Contains one chlorine atom; different activity profile |
2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉Cl₂N₂O₂ | Different chlorine positioning; similar biological properties |
9-Bromoindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉BrN₂O₂ | Bromine substitution; varies in reactivity |
The dual chlorine substitutions in this compound enhance its stability and reactivity compared to other derivatives.
Case Studies
In recent studies involving the synthesis and evaluation of various quinazoline derivatives similar to this compound:
- Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains. Among them, compounds with structural similarities to this compound exhibited moderate to high antibacterial activity .
- Anticancer Evaluation : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through specific signaling pathways .
Properties
Molecular Formula |
C15H6Cl2N2O2 |
---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H |
InChI Key |
WDIWBJWPIVJQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2 |
Origin of Product |
United States |
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